3-ethylfuran-2-carboxylic Acid
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Overview
Description
3-Ethylfuran-2-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with an ethyl group at the third position and a carboxylic acid group at the second position
Mechanism of Action
Target of Action
3-Ethylfuran-2-carboxylic Acid is a derivative of furan, a class of organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms . Furan derivatives have been recognized for their remarkable therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents . .
Mode of Action
Furan derivatives, in general, are known for their wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas, suggesting diverse modes of interaction with their targets .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed in a number of distinct disease areas, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics explores these processes, providing valuable insights for optimizing drug administration and utilization .
Result of Action
Furan derivatives, in general, have been recognized for their remarkable therapeutic efficacy . This suggests that they may have significant molecular and cellular effects.
Biochemical Analysis
Cellular Effects
Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties . These include anti-inflammatory, analgesic, and antipyretic activities
Molecular Mechanism
They can undergo various chemical reactions, which could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules
Metabolic Pathways
Furan derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylfuran-2-carboxylic acid can be achieved through several methods:
Oxidation of 3-ethylfuran: This method involves the oxidation of 3-ethylfuran using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the second position.
Grignard Reaction: Another approach involves the reaction of 3-ethylfuran with a Grignard reagent followed by carbonation and subsequent acidification to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohols or other reduced forms of the carboxylic acid.
Substitution Products: Various substituted furans depending on the reagents used.
Scientific Research Applications
3-Ethylfuran-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Comparison with Similar Compounds
2-Furoic Acid: Similar structure but with a carboxylic acid group at the second position without the ethyl substitution.
3-Furoic Acid: Similar structure but without the ethyl substitution.
5-Methyl-2-furoic Acid: Similar structure with a methyl group at the fifth position instead of an ethyl group at the third position.
Uniqueness: 3-Ethylfuran-2-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the furan ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-ethylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTPOFZMJXKRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704913-85-9 |
Source
|
Record name | 3-ethylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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